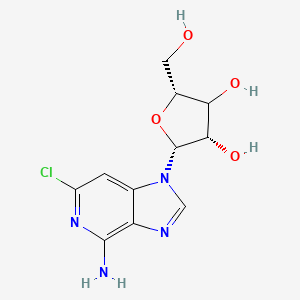

2-Chloro-3-deazaadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13ClN4O4 |

|---|---|

Molecular Weight |

300.70 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8?,9+,11-/m1/s1 |

InChI Key |

LIDWXUGNGGWNEU-JDUFNJJTSA-N |

Isomeric SMILES |

C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Multifaceted Mechanisms of Action of 2-Chloro-3-deazaadenosine and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-deazaadenosine (2-Cl-3-DAA) and its structural relatives, such as 2-chlorodeoxyadenosine (Cladribine) and 3-deazaadenosine, represent a class of purine nucleoside analogs with significant therapeutic potential, exhibiting antiviral, and antineoplastic properties. Their biological effects are not attributed to a single mechanism but rather to a complex interplay of interactions with multiple cellular targets. This technical guide provides an in-depth exploration of the three primary mechanisms of action: adenosine receptor agonism, induction of apoptosis, and inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to disruption of cellular methylation. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for the scientific community.

Adenosine Receptor Agonism: The Primary Mechanism of this compound

This compound is a stable analog of adenosine that functions as a potent agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3)[1][2]. These G-protein coupled receptors are integral to a wide array of physiological processes, and their activation by 2-Cl-3-DAA can trigger various downstream signaling cascades. The binding affinities of this compound to these receptors are summarized in Table 1.

Signaling Pathways

The activation of adenosine receptors by 2-Cl-3-DAA initiates distinct intracellular signaling pathways depending on the receptor subtype. A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production. These pathways modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing cellular functions such as neurotransmitter release, inflammation, and cell proliferation.

References

2-Chloro-3-deazaadenosine: A Technical Guide to its Function as an Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-deazaadenosine is a synthetic analog of the endogenous nucleoside adenosine. It serves as a valuable research tool in pharmacology and drug development due to its activity as an agonist at all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₒ, and A₃. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. This technical guide provides an in-depth overview of this compound, focusing on its interaction with adenosine receptors, the downstream signaling pathways it activates, and the experimental methodologies used to characterize its activity.

Core Properties and Receptor Affinity

This compound's utility as a research compound stems from its broad-spectrum agonist activity across the adenosine receptor family. Its affinity for each receptor subtype, typically quantified by the inhibition constant (Kᵢ), has been determined through radioligand binding assays. It is important to note that reported Kᵢ values can vary between studies, likely due to differences in experimental conditions, such as the radioligand used and the tissue or cell preparation.

Quantitative Data: Binding Affinities (Kᵢ)

The following table summarizes the reported binding affinities of this compound for the human adenosine receptor subtypes. The conflicting data highlights the importance of consulting primary literature and considering the specific experimental context.

| Receptor Subtype | Kᵢ (μM) - Source 1[1] |

| A₁ | 0.3 |

| A₂ₐ | 0.08 |

| A₂ₒ | 25.5 |

| A₃ | 1.9 |

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by an agonist like this compound initiates intracellular signaling cascades that are dependent on the specific G protein to which the receptor subtype couples.

A₁ Adenosine Receptor Signaling

The A₁ receptor primarily couples to inhibitory G proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.

A₂ₐ Adenosine Receptor Signaling

The A₂ₐ receptor couples to stimulatory G proteins (Gαs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream targets, modulating cellular function.

A₂ₒ Adenosine Receptor Signaling

Similar to the A₂ₐ receptor, the A₂ₒ receptor primarily couples to Gαs, leading to the activation of the adenylyl cyclase/cAMP/PKA pathway. However, under certain conditions and in specific cell types, the A₂ₒ receptor can also couple to Gαq proteins, activating the Phospholipase C (PLC) pathway.

A₃ Adenosine Receptor Signaling

The A₃ receptor, like the A₁ receptor, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It can also couple to Gαq proteins, activating the PLC pathway, which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Experimental Protocols

The characterization of adenosine receptor agonists like this compound relies on a suite of in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays, such as cAMP accumulation assays, to measure efficacy and potency.

General Experimental Workflow

The following diagram illustrates a generalized workflow for characterizing an adenosine receptor agonist.

Detailed Methodology: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound, such as this compound, for a specific adenosine receptor subtype.

1. Materials:

-

Cell membranes prepared from cells stably expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₒ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

-

Unlabeled test compound (this compound).

-

Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and vials.

2. Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually near its Kₑ value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Detailed Methodology: cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of an adenosine receptor agonist on intracellular cAMP levels.

1. Materials:

-

Whole cells stably expressing the human adenosine receptor of interest.

-

Test compound (this compound).

-

Assay buffer (e.g., HBSS or DMEM).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator, used for studying Gαi-coupled receptors).

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

Plate reader compatible with the chosen detection method.

2. Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation:

-

For Gαs-coupled receptors (A₂ₐ, A₂ₒ): Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

For Gαi-coupled receptors (A₁, A₃): Co-incubate the cells with varying concentrations of this compound and a fixed concentration of forskolin (to stimulate baseline cAMP production).

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound.

-

Conclusion

This compound is a non-selective adenosine receptor agonist that serves as a critical tool for investigating the complex roles of purinergic signaling. Its ability to activate all four adenosine receptor subtypes allows for a broad initial characterization of adenosinergic responses in various biological systems. A thorough understanding of its binding affinities, the specific signaling pathways it modulates, and the experimental methods used to study its effects is essential for researchers in the fields of pharmacology, cell biology, and drug discovery. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in advancing our understanding of adenosine receptor biology and its therapeutic potential.

References

An In-depth Technical Guide to the Biological Activity of 2-Chloro-3-deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-deazaadenosine (2-Cl-3-dA) is a synthetic nucleoside analog of adenosine with a range of biological activities, including cytotoxic and antiviral properties. Its structural modifications, the chlorine atom at the 2-position and the nitrogen-to-carbon substitution at the 3-position of the purine ring, confer resistance to enzymatic degradation and modulate its interaction with cellular targets. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing protocols for key experimental assays. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Introduction

This compound is a member of the deazaadenosine family of nucleoside analogs. These compounds are characterized by the replacement of a nitrogen atom in the purine ring with a carbon atom. This modification significantly alters the electronic distribution and metabolic stability of the molecule. The addition of a chlorine atom at the 2-position further enhances its biological activity and resistance to deamination by adenosine deaminase. This guide will delve into the multifaceted biological effects of this compound, focusing on its anticancer and antiviral potential.

Mechanism of Action

The biological effects of this compound are primarily attributed to two key mechanisms: its role as an adenosine receptor agonist and its intracellular metabolism leading to the inhibition of essential cellular processes.

Adenosine Receptor Agonism

This compound acts as an agonist at adenosine receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. The binding affinity of this compound varies across the different adenosine receptor subtypes (A1, A2A, A2B, and A3). Activation of these receptors can trigger downstream signaling cascades that influence cellular functions such as proliferation, inflammation, and apoptosis.

Intracellular Metabolism and Cytotoxicity

Upon cellular uptake, this compound is metabolized by cellular kinases to its triphosphate form. This active metabolite can then interfere with nucleic acid synthesis and other critical cellular pathways.

-

Inhibition of DNA Synthesis: The triphosphate metabolite of this compound can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and subsequent inhibition of DNA replication. This is a key mechanism behind its cytotoxic effects, particularly in rapidly dividing cancer cells[1]. The compound has been shown to cause a significant decrease in DNA synthesis compared to RNA and protein synthesis[2].

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is often initiated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a cascade of caspases, including caspase-3 and caspase-9.[3] Studies have shown that its cytotoxic effects are linked to the induction of apoptosis.

-

Cell Cycle Arrest: Treatment with this compound and its analogs can lead to the accumulation of cells in the S phase and G2/M phase of the cell cycle, preventing cell division and proliferation[2][4][5][6].

-

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: 3-deazaadenosine analogs are known inhibitors of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the metabolism of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases. This disruption of methylation processes can affect gene expression and other cellular functions, contributing to the compound's biological activity.[7][8][9][10][11]

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound and related compounds.

Table 1: Adenosine Receptor Binding Affinity (Ki values)

| Compound | A1 Receptor (μM) | A2A Receptor (μM) | A2B Receptor (μM) | A3 Receptor (μM) |

| This compound | 0.3 | 0.08 | 25.5 | 1.9 |

Table 2: Cytotoxicity (IC50 values)

| Compound | Cell Line | IC50 (μM) |

| 2-Chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045[2] |

| 2-Bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068[2] |

| Deoxyadenosine (with EHNA) | CCRF-CEM (T-lymphoblastoid) | 0.9[2] |

| 2-Chlorocordycepin | Mouse fibroblasts | 30 |

Signaling Pathways

The biological activities of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

S-adenosylhomocysteine (SAH) Hydrolase Activity Assay

Principle: This assay measures the enzymatic activity of SAH hydrolase by quantifying the production of one of its products, homocysteine. Homocysteine can be detected colorimetrically using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), EDTA, and the substrate S-adenosylhomocysteine.

-

Inhibitor Addition: Add various concentrations of this compound or other test compounds to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified SAH hydrolase enzyme.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Detection: Stop the reaction and add Ellman's reagent (DTNB).

-

Absorbance Measurement: Measure the absorbance at 412 nm.

-

Data Analysis: Calculate the enzyme activity and the inhibitory effect of the compound.

Conclusion

This compound is a promising adenosine analog with significant cytotoxic and antiviral activities. Its multifaceted mechanism of action, involving adenosine receptor agonism and intracellular metabolic effects, makes it a valuable tool for research and a potential candidate for drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Further research is warranted to fully elucidate its complex signaling pathways and to optimize its efficacy and safety for clinical applications.

References

- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 7. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells [mdpi.com]

- 10. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-deazaadenosine: A Technical Guide on its Role as a Competitive Inhibitor and Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-deazaadenosine (2-Cl-3-DAA), a synthetic nucleoside analog. While broadly classified with other deazaadenosines that competitively inhibit adenosine-metabolizing enzymes, the primary characterized activity of 2-Cl-3-DAA is as a potent agonist at adenosine receptors. This document consolidates the available quantitative data on its receptor binding affinities, details relevant experimental protocols for studying adenosine deaminase inhibition, and illustrates the key signaling pathways involved. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the multifaceted biological activities of this compound.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in numerous physiological processes by acting as a signaling molecule and a component of nucleic acids and energy currency. The biological effects of adenosine are mediated by its interaction with four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3) and by its metabolism through enzymes such as adenosine deaminase (ADA) and adenosine kinase.

Analogs of adenosine, such as this compound, have been synthesized to probe and modulate the adenosinergic system. The substitution at the 2-position with a chlorine atom and the replacement of nitrogen with carbon at the 3-position of the purine ring confer unique pharmacological properties to 2-Cl-3-DAA. While the deazaadenosine scaffold is often associated with the competitive inhibition of enzymes like S-adenosylhomocysteine (SAH) hydrolase and, to a lesser extent, adenosine deaminase, current data for 2-Cl-3-DAA points towards a more significant role as a direct agonist at adenosine receptors.[1] This guide will explore both facets of its activity, with a focus on the well-documented receptor agonism and the contextual enzymatic inhibition by its parent compounds.

Quantitative Data

The primary quantitative data available for this compound pertains to its binding affinity (Ki) as an agonist for the four subtypes of adenosine receptors. In contrast, specific quantitative data on its competitive inhibition of adenosine deaminase is not well-documented in the literature. One study has suggested that the presence of a chlorine atom at the 2-position of deazaadenosine derivatives leads to a decrease in ADA inhibitory activity.[2] For context, inhibitory constants for related deazaadenosine compounds against adenosine-metabolizing enzymes are also presented.

Table 1: Adenosine Receptor Binding Affinities of this compound [1]

| Receptor Subtype | Ki (μM) |

| A1 | 0.3 |

| A2A | 0.08 |

| A2B | 25.5 |

| A3 | 1.9 |

Table 2: Inhibitory Activity of Related Deazaadenosine Compounds against Adenosine-Metabolizing Enzymes

| Compound | Enzyme | Inhibition Type | Ki / IC50 | Reference |

| 3-Deazaadenosine | Adenosine Deaminase (ADA) | Competitive | Poor inhibitor | [2] |

| 1-Deazaadenosine | Adenosine Deaminase (ADA) | Potent Inhibitor | 0.66 μM (Ki) | [3] |

| 3'-Deoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | Inhibitor | 2.6 μM (Ki) | [2] |

| 2',3'-dideoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | Inhibitor | 2.2 μM (Ki) | [2] |

| 3-Deazaadenosine | S-adenosylhomocysteine (SAH) Hydrolase | Competitive | - | [4] |

| 2-Chloro-2'-deoxyadenosine | Adenosine Deaminase (ADA) | Potent Inhibitor | - | [4] |

Mechanism of Action

Adenosine Receptor Agonism

This compound acts as an agonist at all four adenosine receptor subtypes, with the highest affinity for the A2A receptor.[1] The activation of these G protein-coupled receptors initiates downstream signaling cascades that can have varied physiological effects depending on the receptor subtype and the tissue in which it is expressed.

Competitive Inhibition of Adenosine Deaminase (Contextual)

While specific data for 2-Cl-3-DAA is lacking, the broader class of deazaadenosine analogs can act as competitive inhibitors of adenosine deaminase.[4] In competitive inhibition, the inhibitor molecule, which structurally resembles the substrate (adenosine), binds to the active site of the enzyme, thereby preventing the substrate from binding and being converted to its product, inosine. This inhibition is reversible and can be overcome by increasing the substrate concentration.

Signaling Pathways

The activation of adenosine receptors by agonists like this compound triggers distinct intracellular signaling pathways. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

Caption: Adenosine Receptor Signaling Pathways Activated by 2-Cl-3-DAA.

The enzymatic conversion of adenosine to inosine by adenosine deaminase is a key metabolic pathway that regulates adenosine levels. Competitive inhibitors block this process.

Caption: Mechanism of Competitive Inhibition of Adenosine Deaminase.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the study of adenosine deaminase inhibition.

Spectrophotometric Assay for Adenosine Deaminase Activity

This protocol is a standard method for determining the rate of adenosine deamination by monitoring the decrease in absorbance at 265 nm.

Materials:

-

Adenosine Deaminase (from calf intestine or other source)

-

Adenosine (substrate)

-

This compound or other inhibitor

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of adenosine in phosphate buffer.

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or buffer).

-

Prepare a solution of adenosine deaminase in cold phosphate buffer.

-

-

Assay Setup:

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Prepare a reaction mixture in the wells or cuvettes containing phosphate buffer and the enzyme (with or without inhibitor).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the adenosine substrate to the reaction mixture.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time. The molar extinction coefficient for the conversion of adenosine to inosine at this wavelength is approximately -8.1 mM⁻¹cm⁻¹.

-

Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to establish a linear reaction rate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

For inhibitor studies, plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

-

References

The Cytotoxic Effects of 2-Chloro-3-deazaadenosine on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-deazaadenosine (2-CdA), also known as Cladribine, is a purine nucleoside analog that exhibits significant cytotoxic effects against a range of cancer cells, particularly hematological malignancies. As a prodrug, its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which subsequently disrupts DNA synthesis and repair, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the core mechanisms of 2-CdA-induced cytotoxicity, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on various cancer cell lines. Furthermore, this guide presents visualizations of the key signaling pathways implicated in its mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.

Mechanism of Action

This compound is a synthetic deoxyadenosine analog designed to be resistant to degradation by adenosine deaminase (ADA), allowing for its accumulation within cells.[1] Its cytotoxic activity is initiated through a series of intracellular enzymatic reactions.

Upon entry into the cell, facilitated by nucleoside transporters, 2-CdA is phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (2-CdA-MP). This is the rate-limiting step in its activation. Subsequently, 2-CdA-MP is further phosphorylated to the diphosphate (2-CdA-DP) and the active triphosphate form, this compound triphosphate (2-CdA-TP).[2]

The active 2-CdA-TP exerts its cytotoxic effects through multiple mechanisms:

-

Incorporation into DNA: 2-CdA-TP is incorporated into newly synthesized DNA strands, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[3]

-

Inhibition of DNA Repair: The presence of 2-CdA within the DNA structure hinders the ability of DNA repair enzymes to function effectively.[3]

-

Induction of Apoptosis: The accumulation of DNA damage triggers a cascade of events leading to programmed cell death (apoptosis). This is a primary mechanism of 2-CdA-induced cell death and involves both intrinsic and extrinsic signaling pathways.[4][5]

The selective toxicity of 2-CdA towards lymphocytes is attributed to the high ratio of dCK to 5'-nucleotidase (5'-NT), the enzyme responsible for dephosphorylating and inactivating 2-CdA-MP, in these cells.[3]

Signaling Pathways

The cytotoxic effects of this compound are mediated by several key signaling pathways, primarily the DNA damage response and the subsequent activation of apoptotic pathways.

DNA Damage Response and Apoptosis Induction

The incorporation of 2-CdA-TP into DNA and the resulting DNA strand breaks activate a robust DNA damage response (DDR). This response, in turn, initiates apoptotic signaling. The process can be visualized as a cascade of molecular events.

References

- 1. stackoverflow.com [stackoverflow.com]

- 2. benchchem.com [benchchem.com]

- 3. Cladribine - Wikipedia [en.wikipedia.org]

- 4. Cladribine in combination with entinostat synergistically elicits anti-proliferative/anti-survival effects on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of S-adenosylhomocysteine Hydrolase by 2-Chloro-3-deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-deazaadenosine as a potential inhibitor of S-adenosylhomocysteine (SAH) hydrolase. The document details the mechanism of action, offers plausible experimental protocols for its synthesis and characterization, and explores the downstream cellular consequences of inhibiting this critical enzyme.

Introduction: The Role of S-adenosylhomocysteine Hydrolase in Cellular Methylation

S-adenosylhomocysteine (SAH) hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. This reaction is critical for maintaining cellular methylation potential. S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methyltransferases, is converted to SAH upon donation of its methyl group. The accumulation of SAH, a potent product inhibitor of most methyltransferases, can severely disrupt essential cellular processes, including the methylation of DNA, RNA, proteins, and lipids. By catalyzing the removal of SAH, SAH hydrolase ensures the continuous operation of these vital methylation reactions.

This compound is an adenosine analog that, due to its structural similarity to adenosine, is a putative inhibitor of SAH hydrolase. The substitution of the N-3 with a carbon atom and the addition of a chlorine atom at the 2-position are expected to alter its binding affinity and reactivity within the enzyme's active site. This guide explores the specifics of this inhibition and its potential applications in research and drug development.

Mechanism of SAH Hydrolase Inhibition

The proposed mechanism of inhibition of SAH hydrolase by this compound is based on its function as a competitive inhibitor. It is hypothesized to bind to the active site of SAH hydrolase, competing with the natural substrate, adenosine. The unique electronic properties conferred by the chloro and deaza modifications likely influence its interaction with the key amino acid residues and the NAD+ cofactor within the active site, thereby preventing the catalytic hydrolysis of SAH.

Quantitative Data on SAH Hydrolase Inhibition

| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type | Source Organism of Enzyme |

| 3-Deazaadenosine | SAH Hydrolase | 3.9 | Competitive | Not Specified |

| Carbocyclic 3-deazaadenosine | SAH Hydrolase | 0.004 | Competitive | Bovine Liver |

Table 1: Inhibition constants of 3-deazaadenosine and its carbocyclic analog against SAH hydrolase.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound (4-amino-6-chloro-1-β-D-ribofuranosylimidazo[4,5-c]pyridine) can be adapted from established methods for the synthesis of related nucleoside analogs.[1] A key intermediate would be a protected 3-deazaguanosine, which can be subsequently chlorinated and aminated.

Materials:

-

3-Deazaguanosine

-

Protecting group reagents (e.g., TBDMSCl, Ac2O)

-

Chlorinating agent (e.g., POCl3)

-

Aminating agent (e.g., NH3 in methanol)

-

Solvents (e.g., pyridine, DMF, methanol)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of 3-deazaguanosine are protected to prevent side reactions. This can be achieved using standard protecting groups like tert-butyldimethylsilyl (TBDMS) or acetyl (Ac) groups.

-

Chlorination of the Purine Ring: The protected 3-deazaguanosine is then subjected to chlorination, for instance, using phosphorus oxychloride (POCl3), to convert the 6-oxo group to a 6-chloro group.

-

Amination: The 6-chloro intermediate is then reacted with an ammonia source, such as a solution of ammonia in methanol, to introduce the amino group at the 6-position, yielding the protected this compound.

-

Deprotection: Finally, the protecting groups on the ribose are removed under appropriate conditions (e.g., with a fluoride source for TBDMS or base for acetyl groups) to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as silica gel chromatography and recrystallization.

SAH Hydrolase Activity Assay (Spectrophotometric)

This continuous spectrophotometric assay measures the production of homocysteine, a product of SAH hydrolysis, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be monitored at 412 nm.

Materials:

-

Purified SAH hydrolase

-

S-adenosylhomocysteine (SAH)

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, SAH at various concentrations, and DTNB.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for a set period before initiating the reaction.

-

Initiate the reaction by adding a known amount of SAH hydrolase.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

-

Kinetic parameters (Km and Vmax) and the inhibition constant (Ki) can be determined by fitting the data to the Michaelis-Menten and appropriate inhibition models.

Signaling Pathways and Cellular Effects

The inhibition of SAH hydrolase by this compound is expected to have profound effects on various cellular signaling pathways due to the subsequent disruption of methylation reactions.

Disruption of the Methylation Cycle

The primary effect of SAH hydrolase inhibition is the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This leads to a decrease in the SAM/SAH ratio, which is a critical indicator of the cell's methylation capacity.

Caption: Inhibition of SAH Hydrolase disrupts the methylation cycle.

Impact on DNA and Histone Methylation

The inhibition of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs) due to elevated SAH levels can lead to global changes in the epigenetic landscape. Hypomethylation of DNA and alterations in histone methylation patterns can result in changes in gene expression, potentially reactivating silenced tumor suppressor genes or altering the expression of genes involved in cell cycle control and apoptosis.

Caption: Downstream epigenetic effects of SAH Hydrolase inhibition.

Induction of Apoptosis

Studies on related adenosine analogs suggest that the cytotoxic effects of SAH hydrolase inhibitors are often mediated through the induction of apoptosis. This can occur through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial function. The accumulation of adenosine analogs, after being phosphorylated intracellularly, can mimic dATP and activate Apaf-1, leading to the assembly of the apoptosome and subsequent activation of caspase-9 and caspase-3.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for Characterizing this compound

A systematic workflow is essential for the comprehensive characterization of a novel SAH hydrolase inhibitor.

Caption: Workflow for characterizing a novel SAH hydrolase inhibitor.

Conclusion

This compound represents a promising candidate for the inhibition of SAH hydrolase. While direct kinetic data for this specific compound is currently lacking in the literature, its structural similarity to known potent inhibitors suggests significant potential. The experimental protocols and workflows outlined in this guide provide a robust framework for its synthesis, characterization, and the elucidation of its downstream cellular effects. Further investigation into its specific inhibitory properties and its impact on various signaling pathways will be crucial for realizing its potential as a valuable tool in biomedical research and as a lead compound for the development of novel therapeutics targeting methylation-dependent pathologies.

References

In Vitro Efficacy of 2-Chloro-3-deazaadenosine: A Technical Guide for Researchers

An In-depth Examination of the Core In Vitro Activities, Experimental Protocols, and Mechanisms of Action of the S-adenosylhomocysteine Hydrolase Inhibitor, 2-Chloro-3-deazaadenosine.

Introduction

This compound (2-Cl-3-dA) is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potent antiviral and cytotoxic properties. As a structural mimic of adenosine, its primary mechanism of action involves the competitive inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The disruption of these methylation processes, essential for the modification of DNA, RNA, proteins, and lipids, underlies the broad biological effects of 2-Cl-3-dA. This technical guide provides a comprehensive overview of the in vitro studies involving this compound and its related analogs, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways affected.

Core Mechanism of Action: Inhibition of S-adenosylhomocysteine Hydrolase

The central mechanism of action for this compound is its potent inhibition of S-adenosylhomocysteine hydrolase (SAHH). SAHH is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. By inhibiting SAHH, this compound causes an intracellular accumulation of SAH, which in turn acts as a powerful product inhibitor of a wide range of methyltransferases. This disruption of cellular methylation is the foundational event that triggers the downstream antiviral and cytotoxic effects of the compound.

Quantitative In Vitro Activity

The following tables summarize the quantitative data from in vitro studies on this compound and its analogs, providing insights into their cytotoxic and antiviral potencies.

Table 1: Cytotoxicity of 2-Chloro-2'-deoxyadenosine against Human T-lymphoblastoid Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Chloro-2'-deoxyadenosine | CCRF-CEM | 0.045 | [1] |

| 2-Bromo-2'-deoxyadenosine | CCRF-CEM | 0.068 | [1] |

| Deoxyadenosine (with EHNA) | CCRF-CEM | 0.9 | [1] |

IC50: The concentration of a drug that gives half-maximal response. EHNA: erythro-9-(2-hydroxy-3-nonyl)adenine, an adenosine deaminase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for key assays used to evaluate the efficacy of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated cells as controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

S-adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its primary target enzyme.

Principle: The activity of SAHH is determined by measuring the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine can be detected using a chromogenic or fluorogenic probe.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM EDTA). Prepare solutions of SAH (substrate), purified SAHH enzyme, and various concentrations of this compound (inhibitor). Prepare a detection reagent (e.g., a thiol-reactive fluorescent probe).

-

Reaction Mixture: In a microplate, combine the reaction buffer, SAHH enzyme, and the desired concentration of this compound or control vehicle.

-

Initiation: Initiate the enzymatic reaction by adding the SAH substrate to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-

Detection: Stop the reaction and add the thiol detection reagent.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to quantify the amount of homocysteine produced.

-

Data Analysis: Calculate the percentage of SAHH inhibition for each concentration of this compound and determine the IC50 value.

Downstream Signaling Pathways and Cellular Effects

The inhibition of SAHH and subsequent disruption of methylation by this compound can impact numerous downstream signaling pathways, leading to its observed biological activities.

-

Antiviral Effects: Many viruses rely on host cell methylation for the capping of their mRNA, a crucial step for viral protein translation and replication. By inhibiting cellular methyltransferases, this compound can effectively block this process, leading to a potent antiviral effect.

-

Cytotoxic and Anti-proliferative Effects: Disruption of DNA methylation can lead to alterations in gene expression, including the reactivation of tumor suppressor genes. Furthermore, the inhibition of protein methylation can affect the function of key signaling proteins involved in cell cycle progression and survival. Studies on related compounds have shown that they can cause an accumulation of cells in the S phase of the cell cycle.[1] The accumulation of SAH can also lead to the inhibition of pathways such as AP-1 and NF-κB, which are often dysregulated in cancer cells.[2] Moreover, there is evidence that SAHH downregulation can impact the Wnt signaling pathway, a critical pathway in development and cancer.[3]

Conclusion

This compound represents a potent inhibitor of S-adenosylhomocysteine hydrolase with significant potential as an antiviral and anticancer agent. Its mechanism of action, centered on the disruption of cellular methylation, affects a broad range of critical cellular processes. This technical guide provides a foundational understanding of the in vitro evaluation of this compound, offering standardized protocols and a summary of its known biological activities. Further research is warranted to fully elucidate the specific downstream signaling pathways affected by this compound and to translate its promising in vitro efficacy into therapeutic applications. Researchers and drug development professionals are encouraged to utilize the information presented herein as a starting point for their investigations into this compelling molecule.

References

- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In Vivo Effects of 2-Chloro-3-deazaadenosine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-deazaadenosine (Cladribine, 2-CdA) is a synthetic purine nucleoside analog of deoxyadenosine. It is a prodrug that, once phosphorylated intracellularly, exerts cytotoxic effects, primarily on lymphocytes. This property has led to its investigation and use in the treatment of certain hematological malignancies and autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the in vivo effects of this compound in various animal models, with a focus on quantitative efficacy and toxicity data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound is resistant to degradation by adenosine deaminase.[1] Upon entering a cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). Lymphocytes have a high ratio of dCK to 5'-nucleotidase (the dephosphorylating enzyme), leading to the selective accumulation of Cd-ATP in these cells.[3]

The primary mechanisms of action of Cd-ATP are:

-

Inhibition of DNA Synthesis and Repair: Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[3] This disruption of DNA replication and repair processes is a key factor in its cytotoxic effect.

-

Induction of Apoptosis: The accumulation of DNA damage and interference with cellular metabolism triggers programmed cell death (apoptosis). This occurs through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4][5]

Efficacy in Animal Models

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

This compound has shown significant efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis. Oral administration of cladribine has been demonstrated to attenuate the clinical deficits associated with EAE.[6][7]

Table 1: Efficacy of Oral this compound in the EAE Mouse Model

| Animal Model | Dose and Administration | Key Efficacy Findings | Reference |

| C57BL/6 Mice (EAE) | 10 mg/kg, oral gavage, daily for 5 days | Significantly attenuated clinical deficits over a 27-day observation period.[6] | [6] |

| C57BL/6 Mice (EAE) | 10 mg/kg, oral gavage, daily for 5 days | Reduced immune cell infiltration into the central nervous system (CNS).[7] | [7] |

Leukemia Models

While extensive clinical data exists for the use of this compound in various leukemias, detailed quantitative preclinical data from animal models is less readily available in the public domain. However, the L1210 leukemia mouse model is a standard for evaluating chemotherapeutic agents that target DNA synthesis.[1][8][9] Clinical protocols for hairy cell leukemia often involve intravenous or subcutaneous administration.[10][11]

Table 2: Representative Clinical Dosing Regimens for Leukemia (for adaptation to preclinical models)

| Leukemia Type | Dose and Administration | Reference |

| Hairy Cell Leukemia | 0.1 mg/kg/day, continuous IV infusion for 7 days | [10] |

| Hairy Cell Leukemia | 0.14 mg/kg/day, IV infusion over 2 hours for 5 days | [10] |

| Hairy Cell Leukemia | 0.15 mg/kg, IV infusion over 2 hours weekly for 6 weeks | [10] |

| Hairy Cell Leukemia | 0.085 mg/kg/day, subcutaneous injection for 7 days | [10] |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats have demonstrated good bioavailability with subcutaneous administration. The plasma concentration of this compound declines in a biphasic manner.[5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Animal Model | Administration Route | Dose | AUC (µg x h/ml) | t1/2 β (h) | Bioavailability (%) | Reference |

| Sprague Dawley Rat | Intra-arterial (ia) | 1 mg/kg | 0.66 ± 0.34 | 3.5 ± 2.1 | - | [5] |

| Sprague Dawley Rat | Subcutaneous (s.c.) | 2 mg/kg | 1.2 ± 0.3 | 4.5 ± 2.2 | ~90 | [5] |

Toxicology in Animal Models

Toxicology studies have identified myelosuppression as a primary dose-limiting toxicity.[12] Studies in mice have also indicated potential for renal, testicular, and lymphoid tissue toxicity at higher doses.[13]

Table 4: Summary of this compound Toxicity in Animal Models

| Animal Model | Administration Route | Dose | Key Toxicity Findings | Reference |

| Mice | Cyclical Oral Dosing | ≥ 30 mg/kg/day | Increased mortality, renal toxicity (cortical sclerosis, tubular degeneration), testicular toxicity (germinal epithelial degeneration/atrophy), and lymphoid tissue toxicity.[13] | [13] |

| Pediatric Patients (Phase I study) | Continuous IV Infusion | 10.7 mg/m²/day for 5 days | Irreversible myelosuppression and fatal systemic infections in 3 of 7 patients.[12] | [12] |

Experimental Protocols

EAE Induction and this compound Treatment in C57BL/6 Mice

Objective: To evaluate the efficacy of oral this compound in reducing the clinical severity of EAE.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA)

-

Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

This compound (Cladribine)

-

0.5% aqueous carboxymethylcellulose (vehicle)

-

8-10 week old female C57BL/6 mice

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing MOG35-55 in CFA supplemented with Mycobacterium tuberculosis.

-

On days 0 and 2, administer pertussis toxin intraperitoneally.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score clinical signs on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.

-

-

Treatment:

-

Beginning on day 5 post-immunization, administer this compound (10 mg/kg) or vehicle daily for 5 consecutive days via oral gavage.[6]

-

-

Data Analysis:

-

Compare the mean clinical scores between the treated and vehicle groups over time using appropriate statistical methods (e.g., two-way ANOVA).[6]

-

Murine Leukemia Model and this compound Treatment (Representative Protocol)

Objective: To evaluate the efficacy of this compound in a murine model of leukemia.

Materials:

-

L1210 murine leukemia cell line

-

DBA/2 mice[14]

-

This compound (Cladribine)

-

Sterile saline

-

Syringes and needles for injection

Procedure:

-

Leukemia Induction:

-

On day 0, inject 1 x 10^5 L1210 cells intraperitoneally into DBA/2 mice.[14]

-

-

Treatment:

-

Based on established clinical protocols for hairy cell leukemia, a representative preclinical dose could be 0.1 mg/kg/day administered subcutaneously for 7 consecutive days, starting on day 1 post-cell injection.[10]

-

-

Monitoring:

-

Monitor mice daily for signs of illness and record survival.

-

-

Data Analysis:

-

Compare the median survival time between the treated and control groups.

-

Generate Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test.

-

Signaling Pathways

The induction of apoptosis by this compound involves a complex interplay of signaling pathways.

Apoptosis Induction by this compound

Caption: Apoptosis signaling pathway induced by this compound.

Experimental Workflow for Efficacy Assessment in an EAE Mouse Model

Caption: Experimental workflow for EAE induction and treatment.

Conclusion

This compound demonstrates significant in vivo efficacy in animal models of autoimmune disease, particularly EAE, by reducing clinical severity and CNS inflammation. Its mechanism of action is well-characterized, involving the selective induction of apoptosis in lymphocytes through the disruption of DNA synthesis and repair. While preclinical quantitative data in leukemia models is less abundant in publicly available literature, clinical protocols provide a strong basis for designing such studies. The primary dose-limiting toxicity observed in animal studies is myelosuppression, with other organ toxicities noted at higher doses. This technical guide provides a comprehensive overview for researchers and drug development professionals working with this compound, summarizing key in vivo data and providing detailed experimental and signaling pathway information. Further preclinical studies are warranted to establish detailed dose-response relationships and long-term safety profiles in a wider range of animal models.

References

- 1. The effect of dose interval on the survival of L1210 leukemic mice treated with DNA synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 364-Hairy cell leukaemia cladribine | eviQ [eviq.org.au]

- 11. bccancer.bc.ca [bccancer.bc.ca]

- 12. cdn.pfizer.com [cdn.pfizer.com]

- 13. Efficacy and safety of cladribine, low-dose cytarabine and venetoclax in newly diagnosed and relapsed/refractory acute myeloid leukemia: results of a single center study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Binding Affinity of 2-Chloro-3-deazaadenosine for Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 2-Chloro-3-deazaadenosine, a stable analog of adenosine, to the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document presents quantitative binding data, detailed experimental methodologies for its determination, and visual representations of associated signaling pathways and experimental workflows.

Core Topic: Binding Affinity Profile

This compound is an agonist for the G protein-coupled adenosine receptors.[1][2] Its affinity for each of the four receptor subtypes (A1, A2A, A2B, and A3) has been characterized to determine its selectivity profile. Understanding this profile is crucial for its application as a pharmacological tool in research and as a potential scaffold in drug development.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. The data summarized below is derived from in vitro studies.[1][2]

| Receptor Subtype | Binding Affinity (Ki) in µM |

| A1 | 0.3 |

| A2A | 0.08 |

| A2B | 25.5 |

| A3 | 1.9 |

Table 1: Summary of this compound binding affinities for human adenosine receptor subtypes. Data sourced from Linden J, et al. (1999).[1][2]

Based on these values, this compound displays the highest affinity for the A2A receptor, followed by the A1, A3, and A2B receptors, respectively. The significantly lower affinity for the A2B receptor suggests a degree of selectivity against this subtype.

Visualization of Core Concepts

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate the activity of adenylyl cyclase through different G proteins. A1 and A3 receptors couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, thereby increasing cAMP levels.

References

A Technical Guide on the Inhibition of DNA Synthesis by Chloro-Adenosine Analogs

To the Reader: The initial query focused on the role of 2-Chloro-3-deazaadenosine (2-Cl-3-DZA) in DNA synthesis inhibition. Our comprehensive literature review reveals that the primary mechanism of 3-deazaadenosine analogs involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, which impacts cellular methylation processes rather than directly inhibiting DNA synthesis[1][2][3]. Some reports also indicate activity as an adenosine receptor agonist[4].

Conversely, the compound 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CldAdo) is a well-documented, potent inhibitor of DNA synthesis with a distinct mechanism of action. Given the focus of the request on the process of DNA synthesis inhibition, this guide will detail the established role and mechanisms of 2-Chloro-2'-deoxyadenosine. This focus ensures the information provided is scientifically accurate and relevant to the interests of researchers in oncology and drug development.

Introduction: 2-Chloro-2'-deoxyadenosine (Cladribine)

2-Chloro-2'-deoxyadenosine (Cladribine) is a purine nucleoside analog that demonstrates significant cytotoxic effects, particularly in lymphoid cells. Its structural similarity to deoxyadenosine allows it to be transported into cells and subsequently phosphorylated into its active triphosphate form. This resistance to degradation by adenosine deaminase (ADA) enhances its intracellular retention and therapeutic efficacy. The primary mechanism of Cladribine's cytotoxicity is the profound inhibition of DNA synthesis, which occurs through a dual-pronged attack on cellular replication machinery. This whitepaper provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of DNA Synthesis Inhibition

Cladribine's action as a DNA synthesis inhibitor is multifaceted. Following cellular uptake, it is converted by deoxycytidine kinase and other cellular kinases into its active form, 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). CldATP then disrupts DNA synthesis through two primary, synergistic pathways.

Inhibition of Ribonucleotide Reductase

CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis[5].

-

Enzyme Inhibition : CldATP strongly inhibits the reduction of all four ribonucleoside diphosphates (ADP, CDP, UDP, GDP)[5].

-

dNTP Pool Depletion : This enzymatic blockade leads to a significant imbalance and depletion of intracellular dNTP pools. In human lymphoblastic cells, exposure to 0.3 µM Cladribine for 30 minutes results in a 63% decrease in dCTP levels and a 20% decrease in dATP and dTTP levels[5]. The depletion of these critical substrates effectively starves the cell of the necessary components for DNA replication.

Incorporation into DNA and Chain Termination

The second major mechanism involves the direct incorporation of CldATP into the growing DNA strand by DNA polymerases[5].

-

DNA Incorporation : Despite intracellular CldATP levels being much lower than dATP, it is still efficiently incorporated into DNA[5].

-

Inhibition of Further Synthesis : The presence of this halogenated purine analog within the DNA strand inhibits further DNA synthesis and repair. This leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis)[6].

Restoration of dNTP pools by adding deoxycytidine to the culture medium only partially rescues DNA synthesis, highlighting the critical and independent role of CldATP incorporation into DNA as a mechanism of cytotoxicity[5].

dot

Caption: Mechanism of Action of 2-Chloro-2'-deoxyadenosine (Cladribine).

Cellular Effects: Cell Cycle Arrest

The potent inhibition of DNA synthesis by Cladribine leads to a significant perturbation of the cell cycle. Cells treated with the drug accumulate in the S phase, the phase of active DNA replication[7][8].

-

Low Concentrations : At concentrations near the EC50 (the concentration required to decrease viability by 50%), most cells accumulate in early S phase over an 18-24 hour exposure[7].

-

High Concentrations : At higher concentrations (greater than EC95), cells tend to accumulate at the G1/S border, suggesting a blockade of processes involved in the initiation of S phase[7].

This S-phase arrest is a direct consequence of the cell's inability to complete DNA replication, leading to the activation of cell cycle checkpoints and, ultimately, apoptosis.

dot

Caption: Logical flow from DNA synthesis inhibition to apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of 2-Chloro-2'-deoxyadenosine from cited literature.

Table 1: Cytotoxicity of Cladribine in CCRF-CEM Cells

| Parameter | Compound | Value (µM) | Reference |

| IC50 (Growth Inhibition) | 2-CldAdo | 0.045 | [7] |

| EC50 (Clonogenicity) | 2-CldAdo | ~0.045 | [7] |

| IC50 (DNA Synthesis) | 2-CldAdo | ~0.045 | [7] |

Table 2: Effect of Cladribine on dNTP Pools in CCRF-CEM Cells

Conditions: 0.3 µM 2-CldAdo for 30 minutes

| dNTP Pool | Percent Decrease from Control | Reference |

|---|---|---|

| dCTP | 63% | [5] |

| dATP | 20% | [5] |

| dTTP | 20% | [5] |

| dGTP | <20% |[5] |

Table 3: Inhibition of DNA Synthesis and Enzyme Activity

| Parameter | Concentration | Effect | Reference |

| DNA Synthesis Inhibition | 0.3 µM 2-CldAdo (30 min) | 90% inhibition | [5] |

| Ribonucleotide Reductase (in vitro) | 0.1 - 0.3 µM CldATP | 50% inhibition (IC50) | [5] |

| Intracellular CldATP Concentration | 0.3 µM 2-CldAdo (15 min) | Reaches 2 µM | [5] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the effects of Cladribine.

DNA Synthesis Assay (Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

-

Cell Culture : Culture cells (e.g., CCRF-CEM) to a desired density in appropriate media.

-

Drug Incubation : Treat cells with varying concentrations of Cladribine for a specified time period (e.g., 18 hours). Include untreated controls.

-

Radiolabeling : Add a pulse of [³H]thymidine to the culture medium for the final 1-2 hours of incubation.

-

Harvesting : Harvest the cells and lyse them to precipitate DNA.

-

Quantification : Wash the precipitated DNA to remove unincorporated [³H]thymidine. Measure the radioactivity of the DNA using a scintillation counter.

-

Analysis : Express the results as a percentage of the radioactivity incorporated by the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment : Treat cells with Cladribine at various concentrations (e.g., near EC50 and >EC95) for a defined period (e.g., 18-24 hours).

-

Harvest and Fixation : Harvest cells by centrifugation and wash with a phosphate-buffered saline (PBS) solution. Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining : Wash the fixed cells to remove ethanol. Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry : Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis : Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (>2n but <4n), and G2/M (4n) phases.

dot

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Determination of dNTP Pools by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify intracellular nucleoside triphosphates.

-

Cell Culture and Treatment : Grow and treat cells with Cladribine as required.

-

Extraction : Harvest cells rapidly and extract the low-molecular-weight metabolites, including dNTPs and CldATP, using an acid extraction method (e.g., with trichloroacetic acid or perchloric acid).

-

Neutralization : Neutralize the acid extract.

-

HPLC Separation : Inject the neutralized extract into an HPLC system equipped with an appropriate column (typically an anion-exchange column).

-

Detection and Quantification : Use a UV detector to monitor the column eluate. Identify and quantify the dNTPs and CldATP by comparing their retention times and peak areas to those of known standards.

-

Normalization : Normalize the quantified amounts to the number of cells used in the extraction to determine the intracellular concentrations.

Conclusion

2-Chloro-2'-deoxyadenosine (Cladribine) is a highly effective cytotoxic agent that functions primarily through the potent inhibition of DNA synthesis. Its dual mechanism—depleting the essential dNTP building blocks via inhibition of ribonucleotide reductase and causing direct DNA damage through its incorporation into DNA—ensures a robust blockade of cellular replication. This leads to S-phase cell cycle arrest and the induction of apoptosis. A thorough understanding of these molecular pathways and the quantitative effects of Cladribine is crucial for its continued application and for the development of next-generation nucleoside analogs in cancer and autoimmune disease therapy.

References

- 1. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticonvulsive Potential of 2-Chloroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research involves the modulation of the brain's endogenous anticonvulsant systems, with the adenosine signaling pathway being a key target. Adenosine, an endogenous purine nucleoside, has potent neuromodulatory effects, primarily mediated through the activation of A1 adenosine receptors (A1AR). Activation of A1ARs leads to a reduction in neuronal excitability, making it an attractive target for anticonvulsant drug development.

This technical guide explores the anticonvulsive potential of 2-chloroadenosine, a stable analog of adenosine that acts as a non-selective agonist at adenosine receptors. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways involved.

Mechanism of Action: Targeting the Adenosine A1 Receptor

The primary mechanism underlying the anticonvulsant effects of 2-chloroadenosine is its action as an agonist at adenosine A1 receptors.[1] These G-protein coupled receptors are highly expressed in the brain, particularly in the hippocampus, cortex, and thalamus—regions critically involved in seizure generation and propagation.